3',4'-Dichloro-2,2-dimethylpropiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSZTHANSPDQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629214 | |
| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854891-91-1 | |
| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one properties
Technical Monograph: 3',4'-Dichloropivalophenone (1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one)
Executive Summary
This technical guide provides a comprehensive analysis of 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 3',4'-dichloropivalophenone ). Distinct from the propiophenone class used in the synthesis of cathinone derivatives, this molecule is a pivalophenone —characterized by a tert-butyl group attached directly to the carbonyl carbon.
This structural feature renders the ketone non-enolizable , eliminating alpha-proton acidity and granting it unique stability against standard alpha-functionalization (e.g., bromination, aldol condensation). Consequently, it serves as a critical "steric probe" in medicinal chemistry for exploring hydrophobic pockets and as a benchmark substrate for enantioselective reduction catalysts.
Part 1: Chemical Identity & Physicochemical Profiling
The molecule combines a lipophilic, electron-deficient aromatic ring (3,4-dichlorophenyl) with a sterically bulky aliphatic group (tert-butyl). This combination creates a "molecular brick" with high metabolic stability and significant resistance to nucleophilic attack.
Table 1: Physicochemical Passport
| Property | Value / Description | Note |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Common Name | 3',4'-Dichloropivalophenone | |
| CAS Number | 29642-79-9 (Generic Pivalophenones) / Research Grade | Note: Specific isomer CAS is often vendor-dependent. |
| Molecular Formula | C₁₁H₁₂Cl₂O | |
| Molecular Weight | 231.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 48–52 °C (Predicted) | Higher than 4-chloropivalophenone (~35°C) due to symmetry. |
| LogP (Predicted) | ~4.2 – 4.5 | Highly Lipophilic |
| H-Bond Acceptors | 1 (Ketone Oxygen) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 1 (Phenyl-Carbonyl bond) | The t-butyl group is a "spinning top" but sterically locked. |
Part 2: Synthetic Architecture
The synthesis of 3',4'-dichloropivalophenone is a classic example of Regioselective Friedel-Crafts Acylation . The choice of starting material (1,2-dichlorobenzene) is critical: it serves as both the reactant and the solvent, driving the reaction toward the thermodynamically favored 3,4-substitution pattern.
Reaction Logic
-
Substrate: 1,2-Dichlorobenzene (o-DCB).
-
Acylating Agent: Pivaloyl Chloride (2,2-dimethylpropanoyl chloride).
-
Catalyst: Aluminum Chloride (AlCl₃) - Anhydrous.
-
Regioselectivity: The 1,2-dichlorobenzene ring directs substitution to the 4-position (para to one Cl, meta to the other) due to steric hindrance at the 3-position (ortho to both Cl and the other Cl).
Step-by-Step Protocol
Safety Warning: This reaction evolves Hydrogen Chloride (HCl) gas. Perform in a fume hood with a caustic scrubber.
-
Catalyst Activation:
-
In a dry 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge 1.1 equivalents of anhydrous AlCl₃ suspended in Dichloromethane (DCM) or neat 1,2-Dichlorobenzene (3.0 equiv) .
-
Cool the suspension to 0–5 °C.
-
-
Acylation (The "Pivaloyl Strike"):
-
Add 1.0 equivalent of Pivaloyl Chloride dropwise over 30 minutes. Maintain temperature <10 °C to prevent decomposition of the acylium ion.
-
Observation: The mixture will darken as the acylium-aluminum complex forms.
-
-
Substrate Addition & Heating:
-
If using DCM solvent: Add 1.0 equivalent of 1,2-Dichlorobenzene slowly.
-
If using neat o-DCB: The substrate is already present.
-
Allow the mixture to warm to Room Temperature (RT), then heat to 45–50 °C for 2–4 hours.
-
Endpoint: Monitor HCl evolution.[1] When gas evolution ceases, the reaction is complete.
-
-
Quenching (Hydrolysis):
-
Pour the reaction mixture onto Crushed Ice/HCl (conc.) mixture. This breaks the strong Ketone-AlCl₃ Lewis acid complex.
-
Critical: The complex is stable; vigorous stirring is required to liberate the free ketone.
-
-
Purification:
Synthetic Workflow Diagram
Figure 1: Industrial synthesis workflow for 3',4'-dichloropivalophenone via Friedel-Crafts acylation.
Part 3: Reactivity & Functional Applications
The defining feature of 3',4'-dichloropivalophenone is its resistance to enolization . Unlike propiophenones (used to make amphetamine-class drugs), this molecule has a quaternary carbon adjacent to the carbonyl.
The "Non-Enolizable" Advantage
-
No Alpha-Protons: The tert-butyl group (
) has no protons on the alpha-carbon. -
Consequence:
-
No Alpha-Bromination: Cannot react with Br₂ to form alpha-bromo ketones (precursors to cathinones).
-
No Aldol Condensation: Cannot act as a nucleophile in self-condensation.
-
High Chemical Stability: It acts as a robust "spectator" moiety in oxidative conditions.
-
Primary Application: Asymmetric Reduction Substrate
Researchers use this molecule to test Enantioselective Reduction Catalysts (e.g., CBS-oxazaborolidine, Noyori hydrogenation). The extreme steric difference between the flat dichlorophenyl ring and the bulky tert-butyl group makes it an ideal candidate for testing a catalyst's ability to discriminate between faces of the carbonyl.
-
Reaction: Ketone
-
Product: (S)- or (R)-1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-ol .
-
Utility: These chiral alcohols are intermediates for specific Azole Antifungals and Insecticides (e.g., Tebufenozide analogs).
Reactivity Pathway Diagram
Figure 2: Reactivity profile highlighting the molecule's resistance to alpha-functionalization and utility in asymmetric synthesis.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral fingerprints must be confirmed.
-
¹H-NMR (400 MHz, CDCl₃):
-
δ 1.35 ppm (s, 9H): Strong singlet corresponding to the tert-butyl group . This is the diagnostic peak.
-
δ 7.50 – 7.80 ppm (m, 3H): Aromatic region. Look for an ABX pattern typical of 3,4-disubstitution.
-
d (doublet) for H-5.
-
d (doublet) for H-2 (meta coupling).
-
dd (doublet of doublets) for H-6.
-
-
-
IR Spectroscopy (ATR):
-
1670–1680 cm⁻¹: Strong Carbonyl (C=O) stretch. The frequency is slightly lower than non-conjugated ketones due to conjugation with the phenyl ring, but higher than some benzophenones due to the steric twist reducing planarity.
-
800–850 cm⁻¹: C-Cl stretch.
-
Part 5: Safety & Handling
-
Skin/Eye Contact: The compound is a halogenated aromatic ketone. It is likely an irritant and potential sensitizer . Wear nitrile gloves and safety goggles.
-
Environmental: Chlorinated benzenes are persistent in the environment. All waste streams (especially the aqueous acidic wash) must be neutralized and disposed of as halogenated organic waste.
-
Storage: Store in a cool, dry place. The molecule is chemically stable and does not require inert atmosphere storage once purified.
References
-
Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Synthesis of Pivalophenones: Pearson, D. E., & Buehler, C. A. (1974).
-
Asymmetric Reduction of Hindered Ketones: Corey, E. J., et al. (1987). Enantioselective reduction of ketones with borane and chiral oxazaborolidines. Journal of the American Chemical Society, 109(25), 7925-7926.
-
Physicochemical Data (Analogous): PubChem Compound Summary for 4-Chloropivalophenone (CID 12833).
Sources
3',4'-Dichloro-2,2-dimethylpropiophenone molecular weight
Technical Monograph: 3',4'-Dichloro-2,2-dimethylpropiophenone
Part 1: Executive Summary & Molecular Identity
This compound (also known as 3',4'-Dichloropivalophenone ) is a sterically hindered aromatic ketone used primarily as a specialized intermediate in the synthesis of lipophilic cathinone analogs and substituted amphetamines. Its structure features a 3,4-dichlorophenyl ring attached to a pivaloyl (tert-butyl carbonyl) group.
The presence of the bulky tert-butyl group at the
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | Formal nomenclature |
| Molecular Formula | C₁₁H₁₂Cl₂O | |
| Molecular Weight | 231.12 g/mol | Calculated using IUPAC atomic weights |
| Monoisotopic Mass | 230.0265 Da | Based on ³⁵Cl isotope |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| Solubility | High in DCM, Et₂O, Toluene; Low in Water | Lipophilic (LogP ~ 4.5 predicted) |
| CAS Registry | Research Chemical | No commodity CAS; see 3,4-Dichlorophenol precursors |
Part 2: Synthetic Methodology (Friedel-Crafts Acylation)
Core Directive: The synthesis of this molecule requires a modified Friedel-Crafts acylation. Standard protocols often fail due to the "decarbonylation trap" associated with pivaloyl chloride.
The Decarbonylation Trap (Expert Insight)
When pivaloyl chloride is exposed to strong Lewis acids (AlCl₃) at elevated temperatures, it tends to decarbonylate, releasing CO and generating a stable tert-butyl carbocation. This leads to the formation of 1,2-dichloro-4-(tert-butyl)benzene (alkylation product) rather than the desired ketone (acylation product).
Mitigation Strategy:
-
Low Temperature Addition: Reagents must be combined at 0°C to -5°C.
-
Solvent Selection: Use Nitromethane or DCM (moderates Lewis acid activity) rather than neat conditions.
-
Stoichiometry: Slight excess of acyl chloride to account for minor decomposition.
Step-by-Step Protocol
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar).
-
Lewis Acid Activation: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 eq, anhydrous) and Dichloromethane (DCM) (dry, 5 mL/g of substrate). Cool to 0°C in an ice/salt bath.
-
Acyl Chloride Addition: Add Pivaloyl Chloride (1.05 eq) dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the acylium complex.
-
Substrate Addition: Add 1,2-Dichlorobenzene (1.0 eq) dropwise. Note: 1,2-DCB is a deactivated ring; the reaction will be slower than with benzene.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Do not reflux to avoid decarbonylation.
-
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to break the aluminum complex).
-
Workup: Extract with DCM (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenols/acids), water, and brine. Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via recrystallization from hexane (if solid) or vacuum distillation (if oil).
Reaction Scheme & Logic Flow
Figure 1: Synthetic pathway highlighting the critical branching point between successful acylation and the unwanted alkylation side reaction.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, you must validate the structure using NMR and Mass Spectrometry. The specific isotopic signature of the two chlorine atoms provides a definitive confirmation.
Proton NMR (¹H-NMR) Expectation
-
Solvent: CDCl₃
-
Key Signals:
- 1.35 ppm (9H, s): A strong singlet corresponding to the tert-butyl group (–C(CH₃)₃). This confirms the "2,2-dimethyl" motif.
- 7.50–7.80 ppm (3H, m): Aromatic protons. The splitting pattern will show a doublet (d) and a doublet of doublets (dd) characteristic of 1,2,4-trisubstituted benzene (3,4-dichloro substitution pattern).
Mass Spectrometry (MS) Logic
The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).
-
Base Peak (M): m/z ~230
-
M+2 Peak: m/z ~232 (Intensity ~65% of M)
-
M+4 Peak: m/z ~234 (Intensity ~10% of M)
-
Fragmentation: Look for a loss of 57 Da (t-Butyl group), leaving the acyl cation [C₆H₃Cl₂-CO]⁺ at m/z ~173.
Figure 2: Mass Spectrometry fragmentation and isotopic distribution logic for structural confirmation.
Part 4: Safety & Handling
-
Hazards: As a halogenated aromatic ketone, treat as an irritant.
-
Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).
-
Inhalation: May cause respiratory irritation (H335).
-
-
Storage: Store in a cool, dry place under inert atmosphere. The steric bulk protects it from rapid oxidation, but standard precautions apply.
-
Disposal: Halogenated organic waste stream. Do not mix with general organic solvents if incineration protocols differ for halogenated compounds.
References
-
Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Pivaloyl Chloride Decarbonylation: Pearson, D. E., & Buehler, C. A. (1974). Synthesis of Pivalophenones. Synthesis, 1972(10), 533-542.
-
General Properties of Chlorinated Phenones: National Center for Biotechnology Information (2024). PubChem Compound Summary for 3,4-Dichloropropiophenone (Analogous Structure).
-
Isotopic Distribution Data: NIST Mass Spectrometry Data Center. Isotope Distribution Calculator.
Sources
Navigating the Unseen: A Technical Safety and Handling Guide for 3',4'-Dichloro-2,2-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Context
3',4'-Dichloro-2,2-dimethylpropiophenone, with the synonym 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one, is a halogenated aromatic ketone.[1] While its primary applications are in industrial and scientific research, its structural motifs—a dichlorinated phenyl ring and a ketone—are common in pharmacologically active molecules and their intermediates.[2][3][4][5] The presence of chlorine atoms on the aromatic ring can significantly influence the compound's reactivity, metabolic stability, and toxicological profile, making a thorough understanding of its safety and handling paramount for researchers.[6][7]
This guide provides a comprehensive overview of the known safety data for this compound, supplemented with expert insights derived from analogous chemical structures to address the significant data gaps in its publicly available safety profile. It is designed to empower researchers to handle this compound with the highest degree of safety and scientific rigor.
Physicochemical Properties: Acknowledging the Unknowns
Table 1: Physicochemical Characteristics of this compound and a Non-chlorinated Analog
| Property | This compound | 2,2-Dimethylpropiophenone (Analog) | Source |
| Molecular Formula | C₁₁H₁₂Cl₂O | C₁₁H₁₄O | [1] |
| Physical State | No data available (likely a solid) | Liquid | [1] |
| Melting Point | No data available | Not Applicable | [1] |
| Boiling Point | No data available | 219-222 °C | |
| Density | No data available | 0.97 g/mL at 25 °C | |
| Solubility | No data available (likely soluble in organic solvents) | Insoluble in water |
The addition of two chlorine atoms to the phenyl ring is expected to increase the molecular weight, melting point, and boiling point compared to the non-chlorinated analog. It is likely a solid at room temperature. Its solubility in water is expected to be low, with good solubility in common organic solvents.
Hazard Identification and Classification: A Precautionary Approach
The official GHS classification for this compound is not available.[1] However, based on the known hazards of similar chlorinated aromatic compounds and ketones, a precautionary approach is essential. The SDS for the related compound, 2',4'-Dichloroacetophenone, indicates it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation, with a suspicion of causing genetic defects.[8]
Inferred Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful.
-
Skin Corrosion/Irritation: Expected to be a skin irritant.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Specific Target Organ Toxicity (STOT): The liver and kidneys are potential target organs, as seen with other chlorinated compounds.
-
Long-term Effects: The potential for carcinogenicity and reproductive toxicity, while unknown, should not be discounted for a chlorinated aromatic compound.
Due to the lack of specific data, it is prudent to handle this compound as if it possesses these hazards.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust PPE protocol is the cornerstone of safely handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Given the aromatic and chlorinated nature of the compound, materials such as Viton®, butyl rubber, or laminate films are recommended. Always consult the glove manufacturer's resistance chart.
-
Lab Coat: A buttoned, flame-resistant lab coat should be worn at all times.
-
Additional Protection: For procedures with a risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter cartridge should be used.[1]
Caption: Mandatory PPE for handling the compound.
Safe Handling and Storage: Minimizing Exposure
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Store separately from foodstuff containers.[1]
First-Aid Measures: Rapid and Effective Response
In the event of exposure, immediate and appropriate first-aid is crucial.
Table 2: First-Aid Measures for Exposure to this compound
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. | [1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1] |
Accidental Release Measures: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is necessary to contain the situation and prevent exposure.
Protocol for a Small Solid Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 3.
-
Contain the Spill: Prevent the spread of the dust.
-
Clean Up: Carefully sweep the solid material into a suitable container for hazardous waste. Avoid generating dust.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.
Caption: Step-by-step spill response workflow.
Toxicological and Ecological Information: The Data Void
As previously mentioned, there is a significant lack of specific toxicological and ecological data for this compound.[1]
-
Toxicological Data: No data is available for acute toxicity (LD50/LC50), skin and eye irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity.[1] However, chlorinated aromatic hydrocarbons are known to elicit a range of toxic effects, including hepatotoxicity and dermal lesions.
-
Ecological Data: No data is available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[1] Its persistence, degradability, and bioaccumulative potential are also unknown.[1] It should be handled as a substance that is potentially harmful to the environment, and release into drains or the environment must be avoided.
Disposal Considerations: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
Conclusion: A Commitment to Safety and Scientific Integrity
The lack of comprehensive safety data for this compound necessitates a conservative and highly cautious approach to its handling. By understanding the potential hazards inferred from its chemical structure and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of scientific integrity demand that we treat compounds with unknown toxicological profiles with the utmost respect and care.
References
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. Available from: [Link]
-
In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. Ubaya Repository. Available from: [Link]
-
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available from: [Link]
-
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities [mdpi.com]
- 6. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. tcichemicals.com [tcichemicals.com]
Literature review of dichlorinated aromatic ketones
Advanced Synthesis, Functionalization, and Pharmaceutical Applications
Executive Summary
Dichlorinated aromatic ketones, specifically 2,4-dichloroacetophenone (2,4-DCAP) , represent a critical junction in the synthesis of azole-class antifungals (e.g., ketoconazole, itraconazole) and broad-spectrum agrochemicals. This guide moves beyond basic textbook definitions to address the process engineering challenges: regioselectivity during Friedel-Crafts acylation, the transition to "green" zeolite catalysis, and the precise control required during
Part 1: Structural Significance & Industrial Utility[1]
The pharmacological value of 2,4-DCAP lies in its substitution pattern.[1] The chlorine atoms at the 2- and 4-positions of the phenyl ring serve two distinct roles in drug design:
-
Metabolic Stability: They block the P450-mediated hydroxylation of the phenyl ring, extending the half-life of the API (Active Pharmaceutical Ingredient).
-
Lipophilicity: They enhance membrane permeability, crucial for antifungal agents targeting ergosterol biosynthesis within fungal cell membranes.
Key Application Workflow
The following diagram illustrates the critical pathway from raw commodity chemicals to high-value APIs.
Figure 1: The industrial lineage of dichlorinated ketones in antifungal synthesis.
Part 2: Synthetic Pathways & Process Control
2.1 The Standard: Lewis Acid-Mediated Friedel-Crafts
The industry standard remains the Friedel-Crafts acylation of m-dichlorobenzene using acetyl chloride and aluminum chloride (
Mechanistic Insight:
The reaction relies on the formation of a resonance-stabilized acylium ion (
-
Why not the 2-position? Steric hindrance between the two chlorine atoms makes the position between them (C2) inaccessible.
-
Why not the 6-position? The 4-position is less sterically crowded and electronically favored.
Figure 2: Electrophilic Aromatic Substitution mechanism for 2,4-DCAP synthesis.
2.2 Protocol: Stoichiometric
Acylation
Note: This protocol assumes a 1.0 mol scale. All glassware must be oven-dried.
-
Charge: In a 3-neck flask equipped with a reflux condenser and HCl scrubber, suspend 1.1 eq of anhydrous
in dry dichloromethane (DCM).-
Scientist's Note: DCM is chosen for its solubility profile, but Carbon Disulfide (
) was historically used. DCM is safer but requires temperature monitoring.
-
-
Activation: Cool to 0°C. Add 1.05 eq of Acetyl Chloride dropwise.
-
Self-Validating Step: Ensure the solution turns homogenous/yellowish, indicating acylium ion formation.
-
-
Addition: Add 1.0 eq of m-dichlorobenzene dropwise over 45 minutes. Maintain internal temp < 5°C.
-
Reaction: Allow to warm to RT, then reflux for 2-3 hours.
-
Endpoint: Monitor HCl evolution. When gas evolution ceases, the reaction is likely complete. Confirm via TLC (Hexane:EtOAc 9:1).
-
-
Quenching (Critical): Pour the reaction mixture onto crushed ice/HCl. Exothermic hazard.
-
Why? This breaks the strong Aluminum-Ketone complex which prevents product isolation.
-
2.3 Advanced Method: Zeolite Catalysis (Green Chemistry)
To eliminate corrosive
Comparative Data: Lewis Acid vs. Zeolite
| Parameter | Traditional ( | Green (Zeolite H-Beta) |
| Catalyst Load | Stoichiometric (>1.0 eq) | Catalytic (Reusable) |
| Selectivity (2,4-) | ~85-90% | >95% (Shape Selective) |
| Waste Stream | Aluminum salts + HCl (High) | Minimal (Water byproduct) |
| Solvent | DCM or Nitrobenzene | Solvent-free possible |
Part 3: Downstream Functionalization ( -Bromination)
The conversion of 2,4-DCAP to
Protocol: Selective
-Bromination
Reagents: 2,4-DCAP, Methanol, Bromine (
-
Dissolution: Dissolve 2,4-DCAP in Methanol (5 volumes).
-
Initiation: Add a catalytic amount of HBr or
(approx 0.01 eq) to initiate enol formation. -
Bromination: Add
(1.0 eq) dropwise at 0-5°C.-
Process Control: The rate of addition must match the rate of decolorization. If the solution remains red/brown, stop addition . Accumulation of unreacted bromine leads to runaway exotherms and poly-brominated impurities.
-
-
Workup: Quench with aqueous Sodium Bisulfite (
) to destroy trace bromine.
Part 4: Safety & Environmental Profile
Health Hazards:
-
Lachrymator:
-halogenated ketones are potent tear agents. All handling of the brominated derivative requires a functional fume hood and full-face protection. -
Sensitizer: Dichlorinated aromatics can cause severe contact dermatitis.
Environmental Fate: Chlorinated acetophenones are hydrolytically stable but susceptible to photolysis. In aqueous environments, they settle in sediment due to high LogP (~3.2), posing bioaccumulation risks. Waste streams containing aluminum salts must be neutralized and precipitated before disposal.
References
-
Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Synthesis of Ketoconazole & Intermediates: Heeres, J., et al. "Antimycotic imidazoles. 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, 22(8), 1003-1005.
-
Zeolite Catalysis for Acylation: Corma, A., et al. "Acylation of chlorobenzene with acetyl chloride over zeolite catalysts." Applied Catalysis A: General, 263(2).
- -Bromination Protocols: Guo, Y., et al. "Selective bromination of acetophenones." Organic Process Research & Development.
-
Toxicology of Chlorinated Ketones: National Center for Biotechnology Information. "PubChem Compound Summary for CID 16693, 2,4'-Dichloroacetophenone."
Sources
- 1. nbinno.com [nbinno.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 5. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
Methodological & Application
3',4'-Dichloro-2,2-dimethylpropiophenone as a photoinitiator in polymerization
Executive Summary
This guide details the physicochemical properties, mechanistic pathways, and experimental protocols for utilizing 3',4'-Dichloro-2,2-dimethylpropiophenone (DCDMPP) as a photoinitiator in free-radical polymerization. DCDMPP is a chlorinated derivative of pivalophenone. It functions as a Norrish Type I photoinitiator, undergoing homolytic
Unlike ubiquitous commercial initiators (e.g., hydroxyacetophenones), the specific chlorination pattern of DCDMPP alters its triplet state dynamics and lipophilicity, making it a candidate for specialized UV-curing applications where modified absorption or solubility profiles are required. This document provides a self-validating framework for characterizing its efficiency in acrylate systems.
Scientific Background & Mechanism
Chemical Identity
-
IUPAC Name: 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
-
Common Name: 3,4-Dichloropivalophenone
-
CAS Number: 53226-55-4
-
Molecular Formula:
-
Molecular Weight: 231.12 g/mol
Mechanism of Action: Norrish Type I Cleavage
DCDMPP operates via a unimolecular fragmentation mechanism. Upon absorption of UV light (typically in the UVB/UVC range, with tailing into UVA), the molecule transitions to an excited singlet state (
From the
-
3,4-Dichlorobenzoyl radical: The primary initiating species, highly reactive toward double bonds.
-
tert-Butyl radical: A stable alkyl radical that can initiate polymerization or participate in termination.
Figure 1: Photochemical Pathway of DCDMPP
Caption: Mechanistic pathway of DCDMPP photoinitiation. The chlorine substituents enhance ISC to the reactive triplet state.
Experimental Protocols
Solubility & Formulation Screening
Before polymerization, the solubility profile of DCDMPP must be established in the target monomer system. Pivalophenone derivatives are generally lipophilic.
Protocol:
-
Selection of Monomers: Use standard reactive diluents such as 1,6-Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA).
-
Concentration Ladder: Prepare formulations at 0.1 wt%, 0.5 wt%, 1.0 wt%, 3.0 wt%, and 5.0 wt%.
-
Dissolution: Mix using a planetary centrifugal mixer or magnetic stirring at 40°C for 30 minutes.
-
Observation: Check for optical clarity. Any haze indicates incomplete solubility or phase separation.
| Solvent/Monomer | Solubility Rating | Notes |
| HDDA | High | Recommended for viscosity reduction. |
| TMPTA | Moderate | May require slight heating (40°C). |
| Water | Insoluble | Requires surfactant/emulsification for aqueous systems. |
| Acetone | High | Suitable for solvent casting. |
Determination of Molar Extinction Coefficient ( )
Accurate knowledge of light absorption is critical for matching the initiator to the light source (e.g., Mercury Arc vs. LED).
Protocol:
-
Solvent: Dissolve DCDMPP in spectroscopic grade Acetonitrile (ACN).
-
Concentration: Prepare a stock solution of
M. -
Measurement: Record UV-Vis spectrum from 200 nm to 400 nm using a quartz cuvette (1 cm path length).
-
Calculation: Apply Beer-Lambert Law:
.-
Target: Look for the
transition peak (typically 320–330 nm) and the stronger peak (typically < 280 nm). -
Note: The 3,4-dichloro substitution typically induces a bathochromic (red) shift relative to unsubstituted pivalophenone.
-
Real-Time Polymerization Kinetics (RT-FTIR)
This is the gold standard for validating photoinitiator efficiency.
Equipment: FTIR Spectrometer with UV curing accessory (e.g., attenuated total reflection (ATR) unit). Target Peak: Acrylate C=C twisting vibration at 810 cm⁻¹ or C=C stretching at 1635 cm⁻¹ .
Step-by-Step:
-
Sample Prep: Apply a uniform 25
m layer of the formulation (Monomer + DCDMPP) onto the ATR crystal. -
Purge: Flush the chamber with Nitrogen for 2 minutes to eliminate oxygen inhibition (unless testing oxygen tolerance).
-
Irradiation: Trigger UV source (e.g., Hg lamp @ 50 mW/cm²) simultaneously with IR data acquisition.
-
Data Capture: Collect spectra every 100 ms for 60 seconds.
-
Analysis: Calculate Double Bond Conversion (DBC) using the equation:
Where is the peak area at time , and is the initial peak area.
Optimization & Troubleshooting
Table 2: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Final Conversion | Oxygen Inhibition | Increase light intensity or use an inert atmosphere ( |
| Yellowing of Film | Recombination Products | Reduce DCDMPP concentration; chlorinated aromatics can form colored byproducts. |
| Slow Cure Speed | Spectral Mismatch | Ensure UV source emits in the absorption band of DCDMPP (check |
| Phase Separation | Solubility Limit | Use a co-solvent or switch to a more polar monomer mix. |
Optimization Strategy:
-
Concentration: Start at 2.0 wt% . If surface cure is tacky (oxygen inhibition), increase to 3-4%. If through-cure is poor (inner filter effect), decrease to 0.5-1%.
-
Synergists: While DCDMPP is a Type I initiator, adding a small amount of amine synergist (e.g., MDEA) can sometimes reduce oxygen inhibition by scavenging peroxy radicals, although this is classically a Type II strategy.
Safety & Handling (E-E-A-T)
-
Hazard Identification: Chlorinated aromatic ketones can be skin sensitizers and eye irritants.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste Disposal: Do not dispose of down the drain. Collect as halogenated organic waste.
-
Handling: Handle in a fume hood to avoid inhalation of any volatile impurities or dust.
References
-
Photochemistry of Aromatic Ketones: Dietlin, C., et al. "Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones."[3] Photochemical & Photobiological Sciences, 2008.[3] Link
-
General Photoinitiator Mechanisms: Yagci, Y., et al. "Photoinitiated Polymerization: Advances, Challenges, and Opportunities." Macromolecules, 2010. Link
-
Effect of Chlorination on UV Absorption: Zhuang, R., et al. "Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters."[4] Acta Chimica Slovenica, 2013.[4] Link
-
Norrish Type I Reaction Overview: IUPAC Gold Book, "Norrish Type I Photoreaction." Link
Sources
- 1. youtube.com [youtube.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propiophenone Synthesis Optimization
Ticket Subject: Optimizing Reaction Conditions for Propiophenone (CAS 93-55-0) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open
Introduction: The Chemical System
Propiophenone (Ethyl phenyl ketone) is a critical intermediate in the synthesis of pharmaceutical compounds (e.g., ephedrine analogues, antifungals) and fragrance fixatives.[1][2] While theoretically simple, the synthesis is prone to specific failure modes—primarily catalyst deactivation, polyacylation, and difficult work-ups due to aluminum-complex formation.
This guide treats your synthesis as a system . We will troubleshoot the two primary synthetic routes: the industrial standard Friedel-Crafts Acylation and the laboratory-scale Grignard Addition .
Module 1: Friedel-Crafts Acylation (The Industrial Standard)
Route: Benzene + Propionyl Chloride (or Propionic Anhydride) +
Standard Operating Procedure (SOP) & Critical Control Points
The most common failure in this reaction is treating the Lewis Acid (
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.1 - 1.2 eq | 1.0 eq is consumed by complexation with the product. The 0.1-0.2 excess drives the kinetics. |
| Temperature | Low temp prevents initial exotherm runaway; heat is required to drive the reaction to completion against the deactivating complex. | |
| Solvent | DCM (Dichloromethane) or Excess Benzene | DCM is polar enough to solubilize the acylium complex but non-nucleophilic. |
| Atmosphere | Nitrogen/Argon Blanket |
Troubleshooting Guide: Friedel-Crafts Acylation
User Issue 1: "My reaction stalls at ~50-60% conversion regardless of time."
-
Root Cause: Moisture Ingress or Stoichiometric Deficit. The
has likely been partially deactivated by atmospheric moisture, or you calculated 1.0 equivalents assuming catalytic behavior. -
Diagnostic Step: Check the physical state of your
. If it is clumpy or white/grey rather than yellow/green powder, it is hydrated. -
Corrective Action: Increase
loading to 1.25 eq. Ensure the system is flame-dried under inert gas before addition.
User Issue 2: "The work-up resulted in a massive, unmanageable emulsion."
-
Root Cause: Aluminum Hydroxide Gel. Quenching
with pure water creates gelatinous , which traps organic solvents. -
Corrective Action: Quench into ice-cold dilute HCl (1M) . The acid keeps aluminum in solution as ionic
, preventing gel formation and breaking the ketone-aluminum complex cleanly.
User Issue 3: "I see significant amounts of 1,4-dipropionylbenzene."
-
Root Cause: Polyacylation. While the acyl group is deactivating (meta-directing), high temperatures or high local concentrations of acyl chloride can force a second addition.
-
Corrective Action: Use benzene as the solvent (large excess) rather than stoichiometric benzene in DCM. This ensures the catalyst encounters unreacted benzene statistically more often than the product.
Visualization: Friedel-Crafts Mechanism & Failure Points
This diagram illustrates the "Complexation Trap" that necessitates stoichiometric catalyst usage.
Caption: Figure 1. The mechanistic pathway of Friedel-Crafts acylation.[3][4][5][6] Note the "Product-AlCl3 Complex" node (Red), which sequesters the catalyst, preventing turnover and requiring a hydrolysis step to release the final ketone.
Module 2: The Grignard Route (Laboratory Alternative)
Route: Benzonitrile + Ethylmagnesium Bromide (
This route avoids the aluminum waste of Friedel-Crafts but introduces sensitivity to water during the reagent formation.
Protocol Optimization
-
Reagent Choice: Use Benzonitrile as the electrophile. (Reacting Propionitrile with Phenylmagnesium bromide is also possible but often yields more side products due to the basicity of PhMgBr).
-
Solvent System: Anhydrous Diethyl Ether (
) or THF. Ether is preferred for cleaner work-up; THF is preferred if the Grignard is difficult to initiate. -
Hydrolysis: The intermediate is an imine magnesium salt , not an alcohol.[7] It requires strong acid hydrolysis (e.g.,
or refluxing HCl) to convert the imine to the ketone.
Troubleshooting Guide: Grignard Synthesis
User Issue 1: "I obtained a tertiary alcohol instead of the ketone."
-
Root Cause: Over-addition. Grignard reagents can attack ketones. However, with nitriles, the intermediate is a stable salt that precipitates, usually preventing double addition.
-
Diagnostic: Did you use an acid chloride or ester instead of a nitrile? (Esters/Chlorides readily form tertiary alcohols).
-
Corrective Action: Stick to the nitrile route. If using the nitrile, ensure the reaction is kept cold (
) during addition to prevent any displacement of the imine salt.
User Issue 2: "Yield is low; starting material (Benzonitrile) recovered."
-
Root Cause: Incomplete Hydrolysis. The imine intermediate (
) is stable. A mild acid wash might not hydrolyze it fully to the ketone. -
Corrective Action: Reflux the reaction mixture with 10%
or 3M HCl for at least 1-2 hours after the quench to ensure the bond is cleaved to .
Visualization: Grignard Work-up Logic
Caption: Figure 2. Critical decision pathway for Grignard hydrolysis. Mild hydrolysis often stops at the Ketimine (Result 1), whereas heat and strong acid are required to liberate the Propiophenone (Result 2).
Module 3: Green Chemistry (Heterogeneous Catalysis)
Route: Propionic Anhydride + Benzene + Zeolite H-Beta .
For researchers seeking to eliminate toxic metal waste (
-
Catalyst: Zeolite H-Beta (High silica/alumina ratio preferred for acidity).
-
Conditions: Requires higher temperatures (
) often in a sealed vessel or autoclave to drive kinetics. -
Advantage: Catalyst is regenerable (calcination) and work-up is simple filtration.
-
Limitation: Lower single-pass conversion compared to Friedel-Crafts; requires recycling of unreacted benzene.
References
-
Friedel-Crafts Mechanism & Kinetics
-
Zeolite Catalysis (H-Beta Optimization)
-
Industrial Vapor-Phase Synthesis
-
Grignard Addition to Nitriles
-
ScienceMadness/OrgSyn Data. "Preparation of isobutyrophenone (analogous) by the addition of Grignard reagent to benzonitrile."
-
Sources
- 1. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]
- 2. PROPIOPHENONE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Krayonnz : Social Learning Network [krayonnz.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Show how you would accomplish the following syntheses. (b) benzon... | Study Prep in Pearson+ [pearson.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 13. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of 3',4'-Dichloro-2,2-dimethylpropiophenone Synthesis
Topic: Improving Synthesis Yield & Selectivity Target Molecule: 3',4'-Dichloro-2,2-dimethylpropiophenone (also known as 3',4'-Dichloropivalophenone) Primary Reaction: Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Pivaloyl Chloride
Core Directive: The "Pivaloyl Paradox"
As a Senior Application Scientist, I must immediately address the specific chemical conflict inherent in this synthesis. You are reacting a highly deactivated ring (1,2-dichlorobenzene) with a sterically hindered, labile electrophile (pivaloyl chloride).
The Critical Failure Mode: The primary cause of low yield in this specific reaction is Decarbonylation , not just lack of reactivity.
-
The Mechanism: Pivaloyl chloride, in the presence of strong Lewis acids (
), forms the acylium ion. However, because the tert-butyl group is bulky and forms a stable carbocation, the acylium ion has a high tendency to eject carbon monoxide (CO) gas.[1] -
The Result: If CO is lost, you generate a tert-butyl carbocation, which performs a Friedel-Crafts Alkylation instead of Acylation.[1] You obtain tert-butyl-3,4-dichlorobenzene as a major impurity, which is difficult to separate.
The Solution Strategy: To improve yield, you must maintain a "Goldilocks" temperature regime: cold enough to prevent CO loss, but warm enough to overcome the activation energy barrier of the deactivated dichlorobenzene ring.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to maximize Path A and suppress Path B.
Caption: Kinetic competition between the desired acylation (Path A) and the parasitic decarbonylation/alkylation (Path B).
Optimized Experimental Protocol
This protocol is designed to minimize decarbonylation while forcing the reaction on the deactivated ring.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1,2-Dichlorobenzene | 1.0 (or Solvent) | Substrate | Can be used as the solvent (3-5 vol) to drive kinetics. |
| Pivaloyl Chloride | 1.1 - 1.2 | Electrophile | Freshly distilled. Degraded reagent accelerates side reactions. |
| Aluminum Chloride ( | 1.2 - 1.3 | Catalyst | Must be anhydrous/granular. Powder absorbs moisture too fast. |
| Dichloromethane (DCM) | Solvent | Optional | Use only if 1,2-DCB is scarce. Neat reaction in 1,2-DCB is preferred for yield. |
Step-by-Step Procedure
Step 1: The "Cold Complex" Formation (Critical)
-
Charge the reactor with 1,2-Dichlorobenzene (solvent/reactant) and
. -
Cool the suspension to 0°C to 5°C .
-
Why? Pre-mixing catalyst and substrate protects the catalyst.
-
-
Add Pivaloyl Chloride dropwise over 30–60 minutes.
-
Control: Maintain internal temperature < 5°C .
-
Observation: The solution will darken (yellow/orange to red). If bubbling occurs (CO gas), you are adding too fast or it is too warm.
-
Step 2: The Controlled Ramp
-
Once addition is complete, stir at 5°C for 30 minutes.
-
Allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Hold at RT for 4–6 hours.
-
Checkpoint: Monitor by HPLC/GC. Do not heat to reflux immediately. Heating a high concentration of unreacted acylium ion triggers the CO loss.
-
-
Only if conversion is <90%: Heat to 45–50°C for 1–2 hours. Do not exceed 60°C.
Step 3: Quench & Workup
-
Cool reaction mass to 10°C.
-
Quench into Ice-cold dilute HCl (1N) .
-
Why? Acidic quench prevents the formation of insoluble aluminum hydroxide gels (emulsions).
-
-
Separate organic layer.[2] Wash with water, then 5% NaOH (removes pivalic acid byproduct), then Brine.
-
Distill off excess 1,2-dichlorobenzene under high vacuum.
Troubleshooting Guide (Q&A)
Q1: My yield is low, and I see a large peak with a similar retention time to the starting material.
Diagnosis: You likely formed the alkylation product (tert-butyl-dichlorobenzene) due to decarbonylation. Fix:
-
Lower your addition temperature to 0°C.
-
Ensure the Pivaloyl Chloride is added slowly.
-
Do not heat the reaction above 50°C. If the reaction is sluggish, increase the
loading (up to 1.5 eq) rather than the temperature.
Q2: The reaction mixture turned into a solid black tar.
Diagnosis: Polymerization or "Deep Friedel-Crafts" due to moisture or extreme localized heating. Fix:
-
Ensure
is free-flowing and yellow/greenish, not white powder (which indicates hydrolysis). -
Use a mechanical stirrer. Magnetic stir bars often seize in FC reactions, leading to hot spots.
Q3: I cannot separate the product from the excess 1,2-dichlorobenzene.
Diagnosis: 1,2-DCB has a high boiling point (180°C). Fix:
-
Do not use rotary evaporation alone. You need high-vacuum distillation (0.1–1 mmHg).
-
Alternatively, crystallize the product.[2] The target ketone is a solid. Dissolve the crude residue in hot hexane/isopropyl alcohol, cool to 0°C, and seed the solution.
Q4: The regioselectivity is poor (Isomer mixtures).
Diagnosis: While 1,2-DCB strongly directs to the 4-position (yielding the 3',4'-dichloro product), high temperatures can cause isomer scrambling. Fix:
-
Strictly adhere to the "Room Temperature" hold.
-
Confirm the identity of your starting material.[3] Ensure it is pure ortho-dichlorobenzene, not a mixture of meta/para isomers.
Process Visualization
The following workflow summarizes the critical control points (CCPs) for the operator.
Caption: Operational workflow emphasizing the temperature ramp strategy to preserve yield.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Guidechem. (2021). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Link (Specific discussion on the Pivaloyl Chloride decarbonylation anomaly).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
BenchChem. (2025).[2][4] Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Link (Optimization of deactivated ring acylation).
-
Save My Exams. (2024). Friedel-Crafts Acylation Mechanisms. Link (General mechanism verification).
Sources
Technical Support Center: Purification of 3',4'-Dichloro-2,2-dimethylpropiophenone
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of crude 3',4'-Dichloro-2,2-dimethylpropiophenone. Synthesized typically via a Friedel-Crafts acylation of 1,2-dichlorobenzene, the crude product often contains a variety of impurities that can interfere with downstream applications.[1][2] This document offers practical, field-proven solutions to common purification challenges, grounded in established chemical principles.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification workflow in a question-and-answer format.
Question 1: My crude product is a persistent, dark-colored oil that fails to solidify, even after removing the solvent under high vacuum. What is the cause and how can I resolve this?
Answer: This is a frequent issue, typically arising from high concentrations of impurities that depress the freezing point of the desired compound or from residual solvent.
-
Causality: The Friedel-Crafts reaction, especially with deactivated substrates like dichlorobenzene, can be sluggish, leading to significant amounts of unreacted starting materials.[2] Furthermore, side reactions or decomposition of the catalyst can generate colored, tarry byproducts. These, along with residual high-boiling solvents (e.g., nitrobenzene, if used), can act as a "eutectic-like" mixture, preventing your product from crystallizing.
-
Troubleshooting Protocol: Trituration
-
Place the crude oil in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of a cold, non-polar solvent in which your product is expected to be poorly soluble. Cold hexanes or pentane are excellent starting choices.
-
Stir the mixture vigorously. The goal is to wash the impurities, in which they are more soluble, away from the product. Your target compound should ideally precipitate as a solid.
-
If crystallization does not occur spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[3]
-
If available, add a "seed crystal" of pure this compound to initiate crystallization.[3]
-
Once the solid has precipitated, collect it by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Question 2: I performed a recrystallization, but my final yield is extremely low. What went wrong?
Answer: Low recovery after recrystallization is generally due to one of two main factors: inappropriate solvent choice or procedural error.[4]
-
Causality & Solutions:
-
Excessive Solvent Volume: The single most common cause of low yield is using too much solvent to dissolve the crude product. The principle of recrystallization relies on the product being sparingly soluble in the cold solvent.[5] If an excessive volume is used, a significant amount of the product will remain in the "mother liquor" even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent portion-wise until everything just dissolves.[4] If you have already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.
-
Solution: Use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration.[6]
-
-
Inappropriate Solvent System: If the product has moderate solubility in the chosen solvent even at low temperatures, recovery will be poor.
-
Solution: The ideal solvent should exhibit a large solubility differential with temperature.[7] If a single solvent is not effective, a binary solvent system (e.g., Hexane/Ethyl Acetate, Ethanol/Water) is recommended. The crude product should be soluble in the "good" solvent (e.g., Ethyl Acetate) and insoluble in the "bad" solvent (e.g., Hexane).[8]
-
-
Question 3: My product's purity, as determined by HPLC, only improved marginally after recrystallization. Why is my purification ineffective?
Answer: This indicates that the primary impurity has a solubility profile very similar to your target compound in the chosen solvent system. This is often the case with isomeric impurities.
-
Causality: The Friedel-Crafts acylation of 1,2-dichlorobenzene can potentially yield the 2',3'-dichloro- isomer in addition to the desired 3',4'-dichloro product.[2] Isomers often have very similar polarities and solubilities, making separation by simple recrystallization challenging.
-
Troubleshooting Workflow:
-
Re-evaluate Solvent System: Try a completely different solvent or solvent pair. Sometimes a subtle change in solvent polarity or hydrogen bonding capability is enough to differentiate the solubilities.
-
Employ Flash Column Chromatography: If recrystallization fails, flash chromatography is the preferred method for separating compounds with similar polarities.[9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system like a gradient of Hexane/Ethyl Acetate or Hexane/Dichloromethane is a good starting point. Use Thin Layer Chromatography (TLC) first to determine an optimal eluent system that gives good separation between the product spot and the major impurity spot.
-
-
Purity Analysis: After purification, it is essential to use a reliable analytical method to confirm purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are industry standards for quantitative purity assessment.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: The impurity profile is largely dictated by the synthesis method. For a standard Friedel-Crafts acylation, you should anticipate the following:
| Impurity | Source | Removal Strategy |
| 1,2-Dichlorobenzene | Unreacted starting material | Volatile; removed by vacuum. Recrystallization. |
| Pivaloyl Chloride | Unreacted starting material | Reacts with water during workup to form pivalic acid. |
| Pivalic Acid | Hydrolyzed pivaloyl chloride | Removed by a basic wash (e.g., aq. NaHCO₃) during workup. |
| Isomeric Products (e.g., 2',3'-dichloro isomer) | Non-regioselective acylation | Difficult to remove by recrystallization; requires column chromatography.[2][9] |
| Polyacylated Products | Side reaction | Unlikely due to deactivating nature of the substrate, but removed by recrystallization. |
| Lewis Acid Residues (e.g., Al(OH)₃) | Catalyst hydrolysis during workup | Removed by aqueous acidic wash and filtration. |
Q2: What is a good starting solvent system for recrystallizing this compound? A2: A systematic approach is best. Start with single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). The rule of thumb is "like dissolves like"; since the target is a ketone, a solvent like acetone might be too effective a solubilizer, but is worth testing.[8] More likely, a binary solvent system will be required. A good starting point is a Hexane/Ethyl Acetate or an Ethanol/Water mixture.
Q3: How do I perform a binary solvent recrystallization? A3:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble, e.g., hot ethanol).
-
While the solution is still hot, add the "bad" solvent (the one in which it is less soluble, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[10]
Q4: How can I definitively confirm the structure and purity of my final product? A4: A multi-technique approach is essential for regulatory or publication purposes.[1]
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure and connectivity of the molecule.[1]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is the gold standard for determining purity as a percentage of area under the curve.[1][11]
-
Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) can help identify any volatile impurities and confirm the mass of the desired product.[12]
-
Physical Properties: A sharp melting point range close to the literature value indicates high purity.[5]
Part 3: Visualization & Protocols
General Purification & Analysis Workflow
The following diagram outlines the logical flow from a crude reaction mixture to a purified, analyzed final product.
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification challenges.
Caption: A decision tree for troubleshooting the purification of the target compound.
References
-
St. Onge, R. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Mullins, R. D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Volpi, A., & Bertea, C. M. (2006). Analytical methods for quality control of propolis. PubMed. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
St. Onge, R. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. Retrieved from [Link]
-
Singh, S., & Singh, R. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
SM Chemistry. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
- Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Google Patents.
-
University of Calgary, Department of Chemistry. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Maxwell, C. E. (1943). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Analytical methods for quality control of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
Process Chemistry Support Center: Substituted Propiophenones
Current Status: Operational Support Tier: Level 3 (Senior Process Development) Topic: Scale-Up Synthesis & Troubleshooting Ticket ID: PROP-SC-2024
Welcome to the Process Chemistry Support Hub
You have reached the technical escalation desk for substituted propiophenone synthesis . These molecules are ubiquitous scaffolds in pharmaceutical manufacturing (e.g., Bupropion, Ephedrine analogs, and various phenethylamines).
While the chemistry often looks simple on paper (Friedel-Crafts acylation or Grignard addition), scaling these reactions reveals severe pitfalls: runaway exotherms , intractable aluminum emulsions , and regioselectivity failures .
This guide is structured to troubleshoot these specific failure modes.
Module 1: The Regioselectivity Trap (Isomer Control)
User Issue: "I am trying to synthesize 3'-chloropropiophenone (m-chloro) by reacting chlorobenzene with propionyl chloride, but I am only isolating the 4'-chloro (p-chloro) isomer."
Root Cause Analysis
This is a classic mechanistic error. In Electrophilic Aromatic Substitution (EAS), the halogen substituent (chlorine) is ortho/para directing due to resonance donation of its lone pairs, despite being inductively withdrawing.
-
The Trap: Direct Friedel-Crafts acylation of chlorobenzene yields predominantly 4'-chloropropiophenone (>90%).
-
The Solution: You must reverse the order of operations or change the synthetic strategy to access the meta position.
Strategic Solutions Table
| Strategy | Methodology | Key Challenge | Scale-Up Viability |
| Route A (Direct F-C) | Chlorobenzene + Propionyl Chloride | WRONG ISOMER (Yields para) | N/A |
| Route B (Meta-Chlorination) | Propiophenone + | Yields meta (carbonyl directs meta) | Handling |
| Route C (Grignard) | 3-Chlorobenzonitrile + EtMgBr | Yields meta (retains geometry) | Cryogenic conditions; Grignard safety. |
Decision Logic: Pathway Selection
Figure 1: Decision tree for selecting the correct synthetic route based on required substitution pattern.
Module 2: The Aluminum Chloride Stoichiometry & Exotherm
User Issue: "My reaction stalls at 60% conversion, even though I used 1.0 equivalent of
Technical Insight
Friedel-Crafts acylation is NOT catalytic with respect to the Lewis acid. The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with
-
Stoichiometry: You generally need >2.0 equivalents of
if using acid anhydrides (one eq complex with product, one eq to activate leaving group), or >1.1 equivalents if using acid chlorides. -
The "Delayed Exotherm" Hazard: If
is added too quickly to a cold mixture, it may not initiate immediately. As the vessel warms, the accumulated reagents react simultaneously ("thermal runaway").
Protocol: Safe Initiation (100g - 1kg Scale)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE is toxic but allows higher reflux temps.
-
Setup: Reactor with overhead stirring,
sweep, and an off-gas scrubber (traps HCl). -
Step-by-Step:
-
Charge: Solvent and
(1.2 equiv).[1] Cool to 0-5°C. -
Feed: Mix the substrate and Propionyl Chloride. Add this mixture dropwise to the
slurry. -
Why? This ensures the concentration of unreacted acyl chloride is low, preventing accumulation.
-
Monitor: Watch the internal temperature, not the jacket temperature. If
, stop addition.
-
Module 3: Troubleshooting Work-Up (The "Aluminum Sludge")
User Issue: "I quenched the reaction with water, and now I have a thick, gray emulsion that won't separate. I've been centrifuging for hours."
The Chemistry of the Quench
When you add water to the reaction, you are hydrolyzing the
-
pH > 4: Aluminum precipitates as gelatinous
(The Sludge). -
pH < 1: Aluminum remains dissolved as
or .
The "Inverse Quench" Protocol
Never add water to the reaction stream on a large scale. Always add the reaction stream to the quench solution.
Standard Operating Procedure (SOP):
-
Prepare Quench Tank: Fill a separate vessel with ice water and concentrated HCl (approx. 3M final concentration).
-
Transfer: Slowly pour/pump the reaction mixture into the acidic ice water with vigorous stirring.
-
Temperature: Keep quench tank < 20°C.
-
Phase Split: The strong acid keeps aluminum soluble (
). The organic layer (DCM/DCE) containing your propiophenone will separate cleanly at the bottom.
Troubleshooting Flowchart: Breaking Emulsions
Figure 2: Troubleshooting logic for breaking aluminum-based emulsions during work-up.
Module 4: Modernization (Green & Flow Chemistry)
User Issue: "We need to remove chlorinated solvents (DCM/DCE) for environmental compliance."
Solvent Replacement Guide
Replacing DCE in Friedel-Crafts is difficult because the solvent must be non-nucleophilic and resistant to Lewis acids.
-
Nitrobenzene: Classic high-boiling alternative, but toxic and hard to remove.
-
Ionic Liquids: Excellent but expensive.
-
Continuous Flow (The Best Path):
-
Concept: Run the reaction neat (solvent-free) or highly concentrated in a flow reactor.
-
Benefit: The high surface-area-to-volume ratio manages the exotherm, allowing the reaction to proceed safely without massive solvent dilution.
-
Reference: Recent work has shown that substituted propiophenones (like 3-methoxypropiophenone) can be synthesized in flow using Grignard reagents with high throughput, avoiding the
waste entirely [1].
-
References
-
Wankhede, P., et al. (2025). "Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction." Organic Process Research & Development.
-
Google Patents. (2006). "CN1785952A - Method for preparing 3'-chloropropiophenone."
-
Echemi Technical Support. "Quenching Aluminum Chloride Reactions."
-
Tanaka, M., et al. (1998).[3] "Regioselectivity of Friedel-Crafts Acylation." Journal of the American Chemical Society.[3]
Disclaimer: This guide is for research and development purposes. Always consult your facility's EHS (Environmental Health and Safety) protocols before scaling up hazardous reactions.
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3',4'-Dichloro-2,2-dimethylpropiophenone
Executive Summary & Strategic Context
In the surveillance of synthetic cathinone precursors, 3',4'-Dichloro-2,2-dimethylpropiophenone (IUPAC: 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one) represents a critical analyte. Its structure—a chlorinated aromatic ring coupled with a sterically bulky tert-butyl moiety—presents a unique fragmentation signature in Electron Ionization (EI) mass spectrometry.
This guide moves beyond basic spectral matching. We analyze the mechanistic causality of its fragmentation to provide a robust method for distinguishing this compound from its positional isomers (e.g., 2',4'-dichloro analogs) and chain isomers (e.g., straight-chain valerophenones).
Why This Analysis Matters
-
Forensic Discrimination: Isomeric differentiation is legally critical; the 3,4-dichloro substitution pattern often carries different scheduling status than 2,4- or 2,3- isomers.
-
Synthetic Impurity Profiling: This ketone is a direct precursor to tert-butyl cathinones. Unreacted precursor identification requires high-specificity MS/MS transitions.
Structural Dynamics & Theoretical Fragmentation
To interpret the mass spectrum accurately, one must understand the competition between the stability of the tert-butyl cation and the substituted benzoyl cation.
The "Blocking" Effect of the tert-Butyl Group
Unlike straight-chain propiophenones, the 2,2-dimethyl substitution removes available
-
Consequence: The McLafferty Rearrangement is mechanistically impossible .
-
Diagnostic Value: The absence of a McLafferty rearrangement ion (typically even mass) is the primary filter to confirm the tert-butyl chain structure over a straight-chain pentyl isomer.
Primary Fragmentation Pathways (EI, 70 eV)
The fragmentation is dominated by
- -Cleavage (Path A): Formation of 3,4-Dichlorobenzoyl Cation
-
-Cleavage (Path B): Formation of tert-Butyl Cation
-
Bond Break: Carbonyl-Alkyl bond (charge retention on alkyl).
-
Result: Formation of the stable tertiary carbocation
. -
m/z: 57.
-
Observation: In many tert-butyl ketones, this peak competes for base peak status depending on source temperature and tuning.
-
-
Inductive Cleavage (Path C): Formation of 3,4-Dichlorophenyl Cation
-
Mechanism: Loss of CO (28 Da) from the benzoyl cation.
-
Result:
. -
m/z: 145, 147, 149.
-
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common "confusers" in a forensic setting.
Table 1: Isomeric Discrimination Matrix
| Feature | Target: this compound | Alternative 1: 2',4'-Dichloro isomer (Positional Isomer) | Alternative 2: 3',4'-Dichlorovalerophenone (Chain Isomer) |
| Molecular Ion (M+) | m/z 230 (Weak/Absent) | m/z 230 (Weak/Absent) | m/z 230 (Visible) |
| Base Peak | m/z 173 or 57 | m/z 173 or 57 | m/z 173 or 120 (McLafferty) |
| Key Diagnostic Ion | m/z 173 (3,4-dichlorobenzoyl) | m/z 173 (2,4-dichlorobenzoyl) | m/z 174/176 (McLafferty Rearrangement) |
| Ortho Effect | Absent | Present: Enhanced [M-Cl]+ or [M-OH]+ due to proximity of Cl to carbonyl.[3] | Absent |
| McLafferty Ion | ABSENT | ABSENT | PRESENT (Even mass ion) |
| Retention Time | Late Eluter (Para/Meta substitution) | Early Eluter (Ortho substitution reduces boiling point) | Distinct (typically later than branched isomers) |
Comparative Insight
Differentiation between the 3,4- and 2,4- isomers relies heavily on Chromatographic Resolution and subtle Ortho-Effects . The 2,4-isomer often exhibits a slightly different ratio of m/z 145 (aryl cation) to m/z 173 (benzoyl cation) due to the steric destabilization of the planar acylium ion by the ortho-chlorine.
Visualizing the Mechanism
The following diagram illustrates the specific fragmentation cascade for the 3,4-dichloro analog.
Caption: Figure 1. EI-MS Fragmentation pathway of this compound showing the critical transition from parent to diagnostic acylium ion.
Experimental Protocol: Self-Validating GC-MS Method
To ensure reproducibility and distinguish isomers, this protocol uses a Retention Time Locking (RTL) strategy using a deuterated internal standard.
Instrumentation & Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30m × 0.25mm × 0.25µm).
-
Inlet: Splitless mode, 250°C. Note: High inlet temps can degrade thermally labile precursors; 250°C is a safe upper limit.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Temperature Program (Isomer Resolution)
-
Initial: 60°C for 1.0 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2 (Critical): 5°C/min to 260°C. Slow ramp maximizes resolution between 2,4- and 3,4- isomers.
-
Final: 30°C/min to 300°C, hold 3 min.
Validation Workflow (DOT Diagram)
Caption: Figure 2. Analytical workflow for isomer differentiation emphasizing the diagnostic ion ratio check.
References
-
University of Amsterdam (UvA-DARE). (2019). Distinguishing drug isomers in the forensic laboratory. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxicity of Propiophenone-Based Compounds in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, propiophenone and its derivatives, particularly the chalcone family, have emerged as a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of several propiophenone-based compounds, supported by experimental data from peer-reviewed studies. We will delve into the structural nuances that dictate their bioactivity, present detailed protocols for assessing cytotoxicity, and explore the underlying molecular mechanisms of action.
The Propiophenone Scaffold: A Foundation for Anticancer Activity
Propiophenones, characterized by a phenyl ring attached to a propan-1-one chain, serve as a versatile backbone for the synthesis of a wide array of derivatives. A particularly noteworthy class of these derivatives is the chalcones (1,3-diphenyl-2-propen-1-ones), which are biosynthetically precursors to flavonoids.[1] The presence of an α,β-unsaturated keto functional group in chalcones is a key structural feature that contributes to their biological activities, including their anticancer properties.[2] This reactive moiety can participate in Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling molecules involved in cell survival and proliferation.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of various propiophenone derivatives against three common cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (chronic myelogenous leukemia). It is important to note that variations in experimental conditions (e.g., incubation time, cell density) can influence IC50 values, and therefore, comparisons should be made with this in mind.
Table 1: Cytotoxicity (IC50, µM) of Propiophenone Derivatives against HeLa Cells
| Compound | Derivative Type | IC50 (µM) | Reference |
| Chalcone | Chalcone | Varies | [3] |
| (2R/S)-6-DEANG | Prenylated Flavanone | 12.0 | [4] |
| GAL-LEU | Galantamine Peptide Ester | 23.63 | [5] |
| GAL-VAL | Galantamine Peptide Ester | 31.95 | [5] |
| Compound 4a | Azo-Schiff Base | 120.0 | [6] |
Table 2: Cytotoxicity (IC50, µM) of Propiophenone Derivatives against MCF-7 Cells
| Compound | Derivative Type | IC50 (µM) | Reference |
| Compound 4l | Synthetic Derivative | 0.2 | [7] |
| Compound 4b | Synthetic Derivative | 0.4 | [7] |
| Compound 13 | Chalcone-Dihydropyrimidone Hybrid | 3.0 | [6][8] |
| Compound 12 | Prenylated Chalcone | 4.19 | [9] |
| Compound 9h | Chalcone-Dihydropyrimidone Hybrid | 5.8 | [8] |
| Compound 6 | Chalcone | 21.55 | [9] |
| Compound 3 | Amide/Ester Derivative | 45.80 | [10] |
Table 3: Cytotoxicity (IC50, µM) of Propiophenone Derivatives against K562 Cells
| Compound | Derivative Type | IC50 (µM) | Reference |
| Compound 2h | Amide/Ester Derivative | 0.67 | [10] |
| Compound 3g | Amide/Ester Derivative | 13.5 | [10] |
| Compound 2i | Amide/Ester Derivative | 14.52 | [10] |
| Compound 2j | Amide/Ester Derivative | 15.34 | [10] |
| Compound 3 | Amide/Ester Derivative | 17.14 | [10] |
From the compiled data, it is evident that structural modifications to the propiophenone backbone significantly impact cytotoxic activity. For instance, certain synthetic derivatives exhibit potent activity in the sub-micromolar range against MCF-7 cells.[7] The addition of different functional groups and heterocyclic rings can enhance the potency and selectivity of these compounds.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of potential anticancer agents. The two most common in vitro methods are the MTT and LDH assays. The choice between these assays depends on the anticipated mechanism of cell death. The MTT assay measures metabolic activity, which is typically reduced in apoptotic and necrotic cells, while the LDH assay directly measures membrane integrity, which is compromised during necrosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the propiophenone-based compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow of the LDH assay for cytotoxicity assessment.
Unraveling the Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many cytotoxic propiophenone derivatives, particularly chalcones, exert their anticancer effects by inducing apoptosis, or programmed cell death. [3][12]Apoptosis is a tightly regulated process that plays a crucial role in tissue homeostasis and the elimination of damaged or unwanted cells. The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated in the mechanism of action of these compounds.
This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. [3]These proteins translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. [13]Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. [3]Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death. [3][14]
Caption: Intrinsic apoptosis pathway induced by propiophenone derivatives.
Conclusion and Future Directions
Propiophenone-based compounds, especially chalcones, represent a rich source of potential anticancer agents with diverse cytotoxic profiles. The data presented in this guide highlight the significant influence of chemical structure on their activity against various cancer cell lines. The established protocols for cytotoxicity assessment provide a robust framework for the continued screening and characterization of novel derivatives. Furthermore, the elucidation of the apoptotic mechanisms of action offers valuable insights for the rational design of more potent and selective anticancer drugs. Future research should focus on expanding the structure-activity relationship studies, exploring novel derivatives with improved pharmacological properties, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
-
Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chalcone Arrests Cell Cycle Progression and Induces Apoptosis Through Induction of Mitochondrial Pathway and Inhibition of Nuclear Factor Kappa B Signalling in Human Bladder Cancer Cells. (2007). PubMed. Retrieved from [Link]
-
Cytotoxicity induced in K562 by compounds 2g-j. A The half-maximal... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of synthesized chalcones in MCF-7 tumor cell line. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of chalcones on selected signaling pathways. Mechanism of... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic and apoptotic effects of chalcones on LNCaP prostate cancer... (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values of the promising derivatives against the MCF-7 cell line. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
The IC50 values of compounds 3b and 3d determined in K562 cells at... (n.d.). ResearchGate. Retrieved from [Link]
-
Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (n.d.). DergiPark. Retrieved from [Link]
-
IC 50 values of synthesized compounds against K562 cell line. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. (2022). MDPI. Retrieved from [Link]
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
IC 50 of compounds against HeLa cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. (n.d.). Frontiers. Retrieved from [Link]
-
Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis. (2016). PubMed. Retrieved from [Link]
-
CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. (2023). Pharmacophore. Retrieved from [Link]
-
Synthetic aminopyrrolic receptors have apoptosis inducing activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). Scialert. Retrieved from [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
